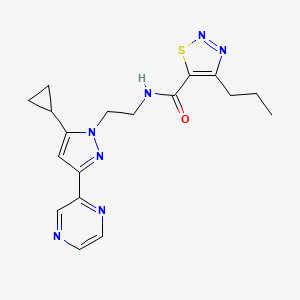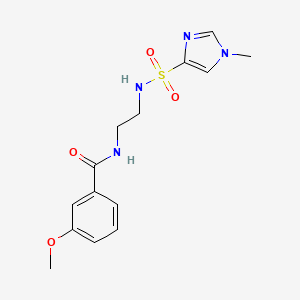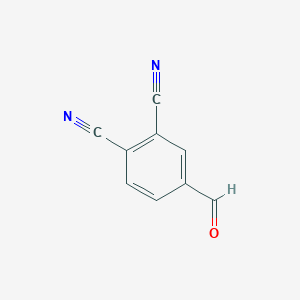
4-ホルミルフタロニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylphthalonitrile is an organic compound with the molecular formula C₉H₄N₂O. It is a derivative of phthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
科学的研究の応用
4-Formylphthalonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phthalocyanine pigments, which are important in dye and pigment industries.
Biology: The compound is utilized in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Formylphthalonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, 4-Formylphthalonitrile is produced through a continuous process involving the ammoxidation of ortho-xylene. This process is catalyzed by vanadium oxide-antimony oxide in a fluidized bed reactor at elevated temperatures. The resulting product is then purified through crystallization and distillation techniques .
化学反応の分析
Types of Reactions: 4-Formylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylbenzylamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
作用機序
The mechanism of action of 4-Formylphthalonitrile involves its reactivity with various nucleophiles and electrophiles. The formyl group and nitrile groups provide sites for chemical modifications, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Phthalonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Cyanobenzaldehyde: Similar structure but with only one nitrile group, leading to different reactivity patterns.
Isophthalonitrile: Contains nitrile groups in different positions on the benzene ring, affecting its chemical behavior.
Uniqueness: 4-Formylphthalonitrile’s unique combination of formyl and nitrile groups makes it highly versatile in synthetic chemistry. Its ability to undergo multiple types of reactions and serve as a precursor for various advanced materials highlights its importance in both research and industrial applications .
特性
IUPAC Name |
4-formylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANHFOQJAYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
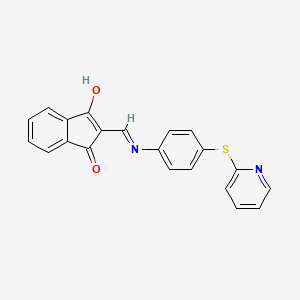

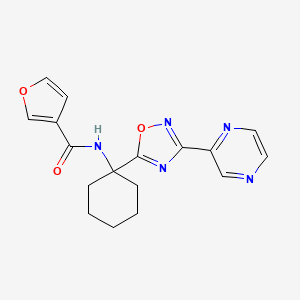
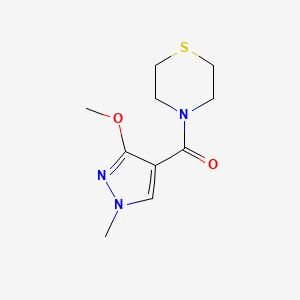
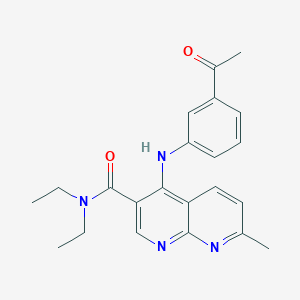
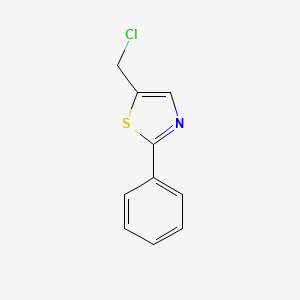
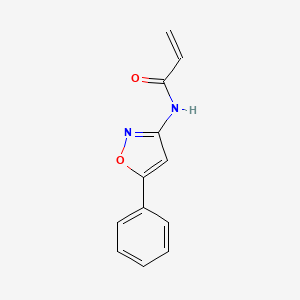
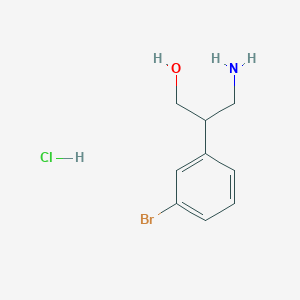
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
